N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE
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Overview
Description
N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE is a complex organic compound that features a piperidine ring, a sulfonamide group, and a methoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the sulfonamide group through sulfonylation reactions. The methoxy group is usually introduced via methylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonamides, such as:
- N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE
- N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE .
Uniqueness
N-[4-METHOXY-3-(PIPERIDINE-1-SULFONYL)PHENYL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-25-17-11-10-15(19-26(21,22)16-8-4-2-5-9-16)14-18(17)27(23,24)20-12-6-3-7-13-20/h2,4-5,8-11,14,19H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXGKRADRHNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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